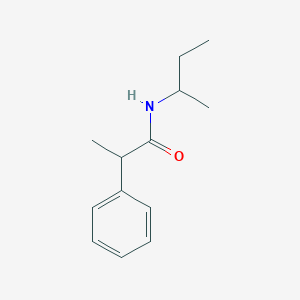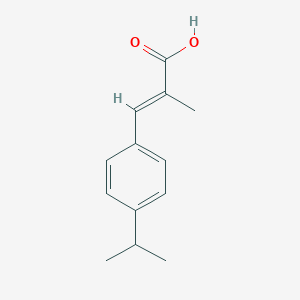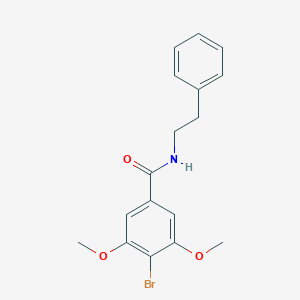
N-(sec-butyl)-2-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-2-phenylpropanamide, also known as N-ethyl-2-phenylpropanamide or N-ethyl-2-phenylpropionamide, is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of N-(sec-butyl)-2-phenylpropanamide is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, particularly in the formation of amides and other nitrogen-containing compounds.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-phenylpropanamide has no known biochemical or physiological effects on the human body. It is not used as a drug or medication and is not known to have any therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(sec-butyl)-2-phenylpropanamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and is readily available from chemical suppliers. However, one limitation of using this compound is its limited solubility in aqueous solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-(sec-butyl)-2-phenylpropanamide. One area of interest is its potential use as a reagent in the synthesis of new pharmaceuticals and natural products. Another potential direction is the development of new synthesis methods for this compound, which could improve its efficiency and reduce its environmental impact. Finally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various chemical reactions.
Synthesemethoden
The synthesis of N-(sec-butyl)-2-phenylpropanamide is typically carried out using a multi-step process that involves the reaction of various organic compounds. One common synthesis method involves the reaction of sec-butylmagnesium bromide with 2-phenylpropanoyl chloride to form the intermediate product, which is then treated with ethylamine to produce the final product.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-2-phenylpropanamide has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of amides and other nitrogen-containing compounds. It is also used in the synthesis of various pharmaceuticals and natural products.
Eigenschaften
Produktname |
N-(sec-butyl)-2-phenylpropanamide |
|---|---|
Molekularformel |
C13H19NO |
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
N-butan-2-yl-2-phenylpropanamide |
InChI |
InChI=1S/C13H19NO/c1-4-10(2)14-13(15)11(3)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
FVOVRIBKKZMJNZ-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C(C)C1=CC=CC=C1 |
Kanonische SMILES |
CCC(C)NC(=O)C(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)



![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)




![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)
![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)